(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline, is a synthetic small molecule characterized by an azetidine-carboxamide core scaffold functionalized with an isobutylsulfonyl group. This compound belongs to a class of highly specialized organic building blocks often utilized in medicinal chemistry for the development of novel therapeutic candidates, particularly those targeting neurological pathways.

Molecular Formula C16H24N2O3S
Molecular Weight 324.44
CAS No. 1797632-31-5
Cat. No. B2457050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1797632-31-5
Molecular FormulaC16H24N2O3S
Molecular Weight324.44
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N(C)C
InChIInChI=1S/C16H24N2O3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)13-6-5-7-14(8-13)17(3)4/h5-8,12,15H,9-11H2,1-4H3
InChIKeyCJWKFRSAHHCMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797632-31-5) for Specialized Research


(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline, is a synthetic small molecule characterized by an azetidine-carboxamide core scaffold functionalized with an isobutylsulfonyl group [1]. This compound belongs to a class of highly specialized organic building blocks often utilized in medicinal chemistry for the development of novel therapeutic candidates, particularly those targeting neurological pathways . Its structural features suggest it is a versatile intermediate for probing structure-activity relationships (SAR) in drug discovery campaigns.

Critical Selection Factor: Why (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone Cannot Be Substituted with In-Class Analogs


Direct substitution with seemingly similar azetidine-sulfonamide analogs is highly inadvisable without rigorous validation. The compound's specific isobutylsulfonyl moiety is not a generic placeholder; its steric and electronic properties are key determinants of molecular conformation and target binding. In contrast to aryl sulfonyl analogs like the 4-fluorophenyl derivative (CAS 1798033-99-4) , the flexible, electron-donating isobutyl group creates a distinct pharmacophore. This structural divergence can lead to profound differences in selectivity, potency, and pharmacokinetic profiles across biological targets, as evidenced by SAR studies on analogous azetidine-based inhibitors targeting sodium channels and neurokinin receptors [1]. Procurement of a precise chemical entity is therefore mandatory for data reproducibility and valid SAR interpretation.

Quantitative Differentiation Evidence for (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone Against Closest Analogs


Structural and Predicted Physicochemical Divergence from Aryl Sulfonyl Analog

The target compound's isobutylsulfonyl group provides a distinct structural fingerprint compared to the closely related 4-fluorophenyl sulfonyl analog (CAS 1798033-99-4). This difference results in a lower molecular weight (324.44 vs. 362.42 g/mol) and a reduced number of hydrogen bond acceptors (4 vs. 5) . While direct comparative biological assay data is absent from the available literature, this fundamental structural change is predicted to significantly alter lipophilicity (cLogP), molecular shape, and target binding kinetics, which are critical parameters for CNS drug discovery [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Class-Level Target Engagement Inferred from Isobutylsulfonyl-Azetidine Pharmacophore

The isobutylsulfonyl-azetidine moiety is a recognized pharmacophore for ion channel modulation. A structurally advanced analog, BDBM344983, containing the same 1-(isobutylsulfonyl)azetidine core, is a known inhibitor of the human Nav1.7 sodium channel with an IC50 of 2520 nM and Nav1.8 with an IC50 of 1470 nM [1]. This establishes a class-level precedent that the target compound's core scaffold is privileged for this therapeutic target class. The (3-(dimethylamino)phenyl)methanone substituent in the target compound offers a distinct vector for modulating potency and selectivity compared to the imidazolidinone-bearing analog.

Ion Channel Pharmacology Pain Research Sodium Channel Inhibition

Differentiation from Neurokinin Receptor Antagonist Azetidine Scaffolds

Azetidine-sulfonamide scaffolds are prominent in neurokinin (NK) receptor antagonist programs, as seen in patent WO2006137791A1 by AstraZeneca for treating gastrointestinal diseases [1]. While the target compound (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone was not a specifically claimed example in this patent family, its unique isobutylsulfonyl group and meta-dimethylaminophenyl carbonyl decoration differentiate it from the patent's general Markush structure, which predominantly features aryl sulfonyl and piperazine/morpholine substituents. This structural departure suggests a potential advantage in exploring chemical space beyond the crowded NK receptor antagonist landscape, possibly offering a unique selectivity fingerprint or intellectual property position.

Gastrointestinal Research Neurokinin Receptor NK Antagonist

Optimal Deployment Scenarios for (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in Advanced R&D


CNS Drug Discovery Probe Development

The compound's lower molecular weight and distinct lipophilicity profile, inferred from its structure , make it an ideal starting point for hit-to-lead optimization in central nervous system (CNS) programs. It can be prioritized over the heavier, more polar 4-fluorophenyl analog (CAS 1798033-99-4) when designing compound libraries where passive blood-brain barrier permeability is a critical parameter.

SAR Study for Sodium Channel Blocker Optimization

Building on class-level evidence that the isobutylsulfonyl-azetidine core is a recognized pharmacophore for Nav1.7/Nav1.8 inhibition [1], this precise compound can serve as a key divergent intermediate. Researchers can use it to synthesize a focused library to explore the functional consequences of replacing the imidazolidinone moiety in known inhibitors with a 3-(dimethylamino)benzamide group.

New Chemical Entity (NCE) Generation for Undisclosed Ion Channel or GPCR Targets

For industrial hit-finding campaigns, the compound's structural novelty relative to heavily patented NK receptor antagonist scaffolds [2] provides a strategic advantage. It can be employed in phenotypic screening or target-based assays on less explored targets where the azetidine-sulfonamide class has shown promise, enabling the rapid establishment of a proprietary lead series.

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